molecular formula C12H10N2O5 B5550607 N-(2-methoxyphenyl)-5-nitrofuran-2-carboxamide

N-(2-methoxyphenyl)-5-nitrofuran-2-carboxamide

Cat. No.: B5550607
M. Wt: 262.22 g/mol
InChI Key: LLOOKVFCLWDJAP-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-5-nitrofuran-2-carboxamide is a chemical compound of significant interest in infectious disease research, particularly for investigating new antibacterial agents. It belongs to the nitrofuran carboxamide class, which has demonstrated potent activity against a range of bacterial pathogens . Similar compounds are established as prodrugs, requiring enzymatic activation within the bacterial cell to exert their antibacterial effects . This activation is typically mediated by specific bacterial nitroreductases, such as NfsA and NfsB in E. coli, which reduce the nitro group on the furan ring to generate reactive intermediates . These activated metabolites cause oxidative stress and are known to inhibit multiple essential cellular processes, including the citric acid cycle and the synthesis of DNA, RNA, and proteins . This multi-target mechanism is a key research focus, as it may slow the development of bacterial resistance compared to single-target antibiotics . Research into structurally related nitrofuroylamides has also shown promise against Mycobacterium tuberculosis, where activation by deazaflavin-dependent nitroreductase (Ddn) leads to the generation of bactericidal reactive nitrogen species . The efficacy of this compound series has been demonstrated in vitro against multi-drug resistant clinical isolates of Enterobacteriaceae, such as E. coli and Salmonella spp., and shown to be bactericidal in nature . Furthermore, nitrofuran derivatives have proven efficacious in standard preclinical infection models, underscoring their value as tool compounds for probing novel antibacterial pathways and resistance mechanisms .

Properties

IUPAC Name

N-(2-methoxyphenyl)-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O5/c1-18-9-5-3-2-4-8(9)13-12(15)10-6-7-11(19-10)14(16)17/h2-7H,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLOOKVFCLWDJAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC=C(O2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194193
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-5-nitrofuran-2-carboxamide typically involves the reaction of 5-nitrofuran-2-carboxylic acid with 2-methoxyaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-5-nitrofuran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

N-(2-methoxyphenyl)-5-nitrofuran-2-carboxamide has demonstrated potent antimicrobial effects against a range of bacterial strains. Its mechanism involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Minimum Inhibitory Concentration (MIC) Values:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus1.95
Escherichia coli3.91
Bacillus subtilis0.98
Klebsiella pneumoniae7.81

These results indicate that the compound is particularly effective against Staphylococcus aureus, a significant pathogen in clinical settings.

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including glioblastoma and triple-negative breast cancer.

Inhibitory Concentration (IC) Values:

Cell LineIC (µM)
U-87 (glioblastoma)10
MDA-MB-231 (breast cancer)15

The compound induces apoptosis in cancer cells by activating oxidative stress pathways, leading to increased cell death.

Trypanocidal Activity

A study synthesized derivatives of nitrofuran carboxamides that exhibited trypanocidal activity significantly more potent than existing treatments like nifurtimox. This suggests potential applications in treating Chagas disease caused by Trypanosoma cruzi.

Cross-Resistance Studies

Investigations into cross-resistance mechanisms revealed that certain nitrofuran derivatives could bypass resistance mechanisms observed with traditional therapies, highlighting their potential as alternative treatment options.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-5-nitrofuran-2-carboxamide involves its interaction with cellular components, leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that can damage cellular DNA and proteins. Additionally, the compound can inhibit key enzymes and disrupt metabolic pathways, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Key Observations:
  • Bulky substituents (e.g., oxadiazole in ) may reduce membrane permeability but improve specificity.
  • Synthesis : Compound 22o achieved a moderate yield (67%) via HATU-mediated coupling , suggesting similar protocols could apply to the target compound.

Functional Group Impact on Activity and Toxicity

  • Nitro Group: The 5-nitro group is a common feature in antimicrobial and antiparasitic agents (e.g., 22o showed trypanocidal activity ). However, nitro groups may contribute to genotoxicity via metabolic activation .
  • Methoxy Positioning: The 2-methoxyphenyl group in the target compound contrasts with 4-methoxy in 22o . Positional differences influence metabolic pathways; 2-methoxy derivatives are associated with hydroxylamine metabolite formation, linked to DNA adducts and carcinogenicity .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity: The target compound’s logP is likely higher than 22o (due to trifluoromethyl’s polarity) but lower than chlorophenyl analogs (e.g., CID 899171 ).
  • Molecular Weight :
    • Higher molecular weights (e.g., 384.8 in ) may limit oral bioavailability, aligning with Lipinski’s rule of five thresholds.

Biological Activity

N-(2-methoxyphenyl)-5-nitrofuran-2-carboxamide is a compound of significant interest due to its diverse biological activities, particularly its antibacterial and cytotoxic properties. This article provides a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound this compound features a nitrofuran moiety, which is known for its reactivity and biological significance. The presence of the methoxy group on the phenyl ring enhances its solubility and potentially influences its biological interactions.

Antibacterial Activity

Research has demonstrated that derivatives of nitrofuran compounds exhibit notable antibacterial properties. For instance, studies have shown that certain nitrofuran derivatives, including those similar to this compound, possess strong activity against Gram-positive bacteria, with minimal effects on Gram-negative strains.

  • Minimum Inhibitory Concentration (MIC) Values :
    • Against Staphylococcus epidermidis: MIC = 1.95 µg/mL
    • Against other Gram-positive bacteria: MIC range from 1.95 to 15.62 µg/mL
    • Limited or no activity against Gram-negative bacteria was noted, indicating a selective antibacterial profile .

Table 1: Antibacterial Activity of this compound

Bacterial StrainMIC (µg/mL)
Staphylococcus epidermidis1.95
Other Gram-positive bacteria1.95 - 15.62
Gram-negative bacteriaNo activity

Cytotoxicity Studies

Cytotoxicity assessments have revealed that this compound can significantly reduce cell viability in tumor cell lines. For example, at a concentration of 200 µg/mL, it reduced cell viability to approximately 46%, indicating potent cytotoxic effects . The IC50 value calculated for this compound against normal cells was found to be 179.81 µg/mL.

Table 2: Cytotoxicity Data for this compound

Cell LineConcentration (µg/mL)Viability (%)
Tumor Cells20046
Normal CellsIC50179.81

The mechanism underlying the biological activity of this compound involves its activation by nitroreductase enzymes, which leads to the generation of reactive intermediates capable of damaging cellular macromolecules. This process results in lipid oxidation, cell membrane damage, enzyme inactivation, and DNA fragmentation .

Molecular Docking Studies

Molecular docking studies have indicated that this compound exhibits good binding affinity to target enzymes involved in bacterial protein synthesis pathways. The binding energies suggest that the antimicrobial activity is primarily linked to the inhibition of tyrosyl-tRNA synthetase .

Case Studies and Research Findings

Several research studies have highlighted the potential applications of this compound:

  • Antimicrobial Screening : A study conducted on various nitrofuran derivatives showed that compounds with similar structures exhibited a broad spectrum of antimicrobial activities, particularly against resistant strains of bacteria .
  • Cytotoxicity in Cancer Research : Another study focused on evaluating the cytotoxic effects of various nitrofuran derivatives against cancer cell lines, demonstrating significant selectivity towards tumor cells over normal cells .
  • Bioactivation Pathways : Investigations into the bioactivation mechanisms revealed that compounds like this compound are primarily activated by specific nitroreductases within bacterial cells, enhancing their therapeutic potential .

Q & A

Q. Resolution workflow :

  • LC-MS/MS quantification of major metabolites under standardized conditions (pH 7.4, 37°C) .
  • CYP inhibition assays : Co-incubate with ketoconazole (CYP3A4 inhibitor) to identify isoform-specific contributions .

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